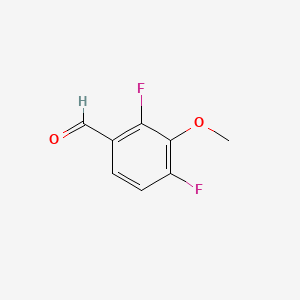

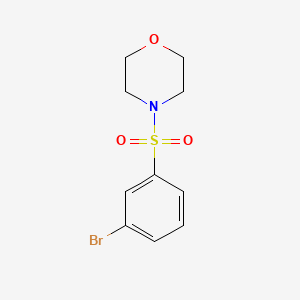

![molecular formula C29H39NO4 B1334015 Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 919122-99-9](/img/structure/B1334015.png)

Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetradecanoic acid labeled with carbon-13 at specific positions has been described in the literature. The labeling at the carbonyl carbon was achieved by reacting 1-bromotridecane with K13CN, which is 90% enriched, to form a 13C-labeled nitrile. This nitrile was then hydrolyzed to yield the desired acid. For the synthesis of [3-13C]tetradecanoic acid, diethyl sodio-malonate was alkylated with [1-13C]1-bromododecane, followed by saponification and decarboxylation to obtain the acid. The label at the 6 position was introduced through a coupling reaction involving an appropriately labeled alkylcadmium chloride and the half acid chloride methyl ester of a dioic acid. This resulted in an oxo fatty acid ester, which was converted to the labeled methyl tetradecanoate through the formation of a tosylhydrazone and subsequent reduction with sodium cyanoborohydride. The final step involved hydrolysis to yield the labeled tetradecanoic acid. These synthesized acids were confirmed to be identical to their unlabeled analogs through gas-liquid chromatography and infrared or NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of a related compound, trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (Fmoc-POAC-OH), was studied through the synthesis of its enantiomers. The absolute configuration of the asymmetric carbons in POAC was determined using circular dichroism of a flexible biphenyl probe in terminally protected dipeptide derivatives. This assignment was further confirmed by X-ray diffraction analysis of the diastereomeric monoester Fmoc-(+)-trans-POAC-O-(aR)-binaphthol .

Chemical Reactions Analysis

The research on Fmoc-POAC-OH also explored the chemical reactions involved in the synthesis of peptides up to the hexamer level. This included examining coupling conditions at both the C- and N-termini of the POAC residue. The study aimed to optimize syntheses and facilitate 3D-structural investigations of the peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized tetradecanoic acids were evaluated to confirm their identity to the unlabeled analogs. Techniques such as gas-liquid chromatography, infrared spectroscopy, and NMR spectroscopy were employed to ensure that the labeled fatty acids matched their unlabeled counterparts in terms of their properties. These labeled fatty acids were then used to prepare correspondingly labeled diacyl phosphatidylcholines, which are important for further biochemical studies .

Scientific Research Applications

Synthesis and Chemical Development

- Tetradecanoic acid derivatives, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivative, have been synthesized for research purposes (Adamczyk & Reddy, 2001).

- New tetrazolyl derivatives of L- and D-phenylalanine involving tetradecanoic acid were synthesized, contributing to the development of novel compounds for various applications (Tolstyakov et al., 2016).

- The synthesis of carbon-13-labeled tetradecanoic acids highlights the chemical advancements in creating labeled compounds for research and industrial applications (Sparrow, Patel, & Morrisett, 1983).

Biological and Medical Research

- Monohydroxy Tetradecanoic Acid Isomers have shown potential as novel urease and elastase inhibitors, as well as antioxidants, indicating their applicability in agriculture, pharmacy, and cosmetic industries (Sokmen et al., 2014).

- Fmoc-modified amino acids and short peptides, including those derived from tetradecanoic acid, have applications in cell cultivation, bio-templating, and drug delivery, among other fields (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of the tetradecanoic acid derivative structure, is used in the protection of hydroxy-groups, aiding in the synthesis of complex molecules like octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Advancements in Peptide Synthesis

- Fmoc solid-phase peptide synthesis, which utilizes Fmoc amino acids, has significantly advanced the field of bioorganic chemistry by enabling the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Safety and Hazards

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHFZFNWWDVLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373290 |

Source

|

| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |

CAS RN |

919122-99-9 |

Source

|

| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)